Diethyl {2-hydroxy-3-[(propan-2-yl)oxy]propyl}phosphonate
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Overview
Description
Diethyl {2-hydroxy-3-[(propan-2-yl)oxy]propyl}phosphonate is an organophosphorus compound with a unique structure that includes a phosphonate group, a hydroxy group, and an isopropyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {2-hydroxy-3-[(propan-2-yl)oxy]propyl}phosphonate typically involves the reaction of diethyl phosphite with an appropriate epoxide, such as glycidol, under basic conditions. The reaction proceeds via nucleophilic attack of the phosphite on the epoxide, followed by ring opening to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance the efficiency of the reaction, and purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl {2-hydroxy-3-[(propan-2-yl)oxy]propyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The phosphonate group can be reduced to a phosphine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a phosphine derivative.
Substitution: Formation of alkyl or acyl derivatives.
Scientific Research Applications
Diethyl {2-hydroxy-3-[(propan-2-yl)oxy]propyl}phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of certain enzymes.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl {2-hydroxy-3-[(propan-2-yl)oxy]propyl}phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, blocking the access of the natural substrate .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A precursor in the synthesis of diethyl {2-hydroxy-3-[(propan-2-yl)oxy]propyl}phosphonate.
Glycidol: An epoxide used in the synthesis of the compound.
Phosphonic acid derivatives: Compounds with similar phosphonate groups.
Uniqueness
The presence of both a hydroxy group and an isopropyl ether allows for diverse chemical modifications and interactions with biological molecules, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
89964-98-7 |
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Molecular Formula |
C10H23O5P |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-3-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C10H23O5P/c1-5-14-16(12,15-6-2)8-10(11)7-13-9(3)4/h9-11H,5-8H2,1-4H3 |
InChI Key |
HJGJTDGBSMZZCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(COC(C)C)O)OCC |
Origin of Product |
United States |
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